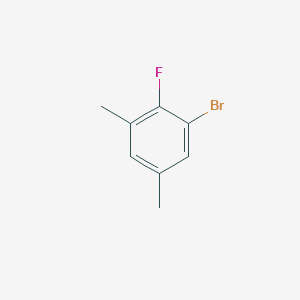

1-Bromo-2-fluoro-3,5-dimethylbenzene

描述

属性

IUPAC Name |

1-bromo-2-fluoro-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVBXEOMBASYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597665 | |

| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-16-1 | |

| Record name | 1-Bromo-2-fluoro-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Fluoro 3,5 Dimethylbenzene

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, readily available starting materials. algoreducation.comlkouniv.ac.in

The disconnection approach for 1-bromo-2-fluoro-3,5-dimethylbenzene (assuming the IUPAC name 5-Bromo-2-fluoro-1,3-dimethylbenzene for clarity in synthesis planning) involves breaking the carbon-halogen bonds to identify logical precursors. algoreducation.comlkouniv.ac.in

C-Br Bond Disconnection: The most straightforward disconnection is the carbon-bromine bond. This suggests an electrophilic aromatic substitution (EAS) reaction, specifically bromination, on a precursor molecule. This leads to the key precursor: 2-fluoro-1,3-dimethylbenzene . The forward reaction would involve treating this precursor with a suitable brominating agent.

C-F Bond Disconnection: Disconnecting the carbon-fluorine bond is more complex as direct fluorination of aromatic rings is often difficult to control. jove.com A more practical approach is to consider a functional group interconversion (FGI). The fluorine atom is often introduced via the Sandmeyer or Schiemann reaction, starting from an amino group (-NH₂). orgsyn.org This retrosynthetic step leads to the precursor 3-amino-2,6-dimethylbromobenzene . This aniline derivative can then be traced back to a nitro compound, 2-bromo-1,3-dimethyl-4-nitrobenzene , through another FGI (reduction of a nitro group).

These two primary disconnections suggest that 2-fluoro-1,3-dimethylbenzene is a pivotal intermediate for the synthesis of the target molecule.

The choice of which bond to form in the forward synthesis is a strategic decision based on the reliability and regioselectivity of the corresponding reactions.

Strategic Disconnection (C-Br): The C-Br bond disconnection is highly strategic as electrophilic aromatic bromination is a well-established and generally high-yielding reaction. The primary challenge in the forward synthesis is controlling the regioselectivity to introduce the bromine atom at the desired position (C5) on the 2-fluoro-1,3-dimethylbenzene ring.

Functional Group Interconversion (FGI): FGI is crucial when direct disconnection is not feasible. The conversion of an amino group to a fluoro group via a diazonium salt is a powerful FGI strategy in aromatic synthesis. amazonaws.com Similarly, the reduction of a nitro group to an amine is a standard and efficient transformation. The retrosynthetic pathway involving FGI can be summarized as:

Target Molecule ⇐ (FGI: Diazotization/Fluorination) ⇐ Aniline Precursor ⇐ (FGI: Nitro Reduction) ⇐ Nitroaromatic Precursor

This highlights that while direct halogenation is a more concise route, pathways involving FGI offer alternative strategies, particularly if the required precursors are more accessible or if they provide better control over isomer formation.

Direct Halogenation Approaches

Direct halogenation focuses on the introduction of the bromine atom onto the pre-formed 2-fluoro-1,3-dimethylbenzene ring system.

The synthesis of this compound can be achieved by the direct bromination of 2-fluoro-1,3-dimethylbenzene through an electrophilic aromatic substitution reaction. In this reaction, the aromatic ring functions as a nucleophile, attacking an electrophilic bromine source.

The outcome of the electrophilic bromination is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the fluoro group and the two methyl groups.

Activating/Deactivating Properties:

Methyl (-CH₃) groups: These are activating groups, meaning they increase the rate of electrophilic substitution compared to benzene. They donate electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. aakash.ac.in

Fluoro (-F) group: Halogens are an exception to the general trend. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they can donate electron density through resonance (+M), which opposes the inductive effect. wikipedia.org For fluorine, the +M effect can significantly counteract the -I effect. wikipedia.org

Directing Effects:

Methyl groups: Are ortho, para-directors. aakash.ac.inlibretexts.org

Fluoro group: Is also an ortho, para-director. wikipedia.org

In the precursor, 2-fluoro-1,3-dimethylbenzene, the substituents create a complex regiochemical challenge. The potential sites for bromination are positions 4, 5, and 6.

| Substituent | Position | Directing Effect | Target Position for Bromination |

| Methyl | C1 | ortho (C2, C6), para (C4) | C4, C6 |

| Fluoro | C2 | ortho (C1, C3), para (C5) | C5 |

| Methyl | C3 | ortho (C2, C4), para (C6) | C4, C6 |

The directing effects of the substituents can be summarized as follows:

Based on this analysis, electrophilic attack is electronically favored at positions 4 and 6 due to the concerted activating effects of the two methyl groups. The desired product, where bromine is at position 5, is electronically disfavored. Therefore, achieving a high yield of this compound through direct bromination is challenging and would likely result in a mixture of isomers, with 4-bromo- and 6-bromo-2-fluoro-1,3-dimethylbenzene as major products.

To facilitate electrophilic bromination, a catalyst is typically required to generate a more potent electrophile ("Br⁺"). The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.

Lewis Acid Catalysts: The classic method for aromatic bromination involves using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the Br-Br bond, increasing its electrophilicity.

Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a common and milder source of electrophilic bromine, often used with a proton acid or silica gel as a catalyst. organic-chemistry.orgnih.gov Systems like NBS have been shown to provide high regioselectivity in certain cases. nih.govresearchgate.net

Modern Catalytic Systems: Research has focused on developing more selective and environmentally friendly catalytic systems. These include:

Zeolites: These microporous materials can induce high para-selectivity due to shape-selective catalysis, where the transition state leading to the para-isomer fits more favorably within the zeolite pores. nih.govresearchgate.net

Heterogeneous Catalysts: Systems like Fe₂O₃/zeolite have been developed as easy-to-handle and recyclable catalysts for bromination. rsc.org

Aerobic Bromination: Novel systems using nanocatalysts like Fe₃O₄@SiO₂/CuO with oxygen as a green oxidant have been shown to achieve highly regioselective para-bromination for various aromatic compounds. tandfonline.com

While direct bromination of 2-fluoro-1,3-dimethylbenzene is electronically directed away from the desired C5 position, the use of sterically demanding catalysts or shape-selective systems like zeolites could potentially enhance the formation of the C5-brominated product by disfavoring substitution at the more sterically hindered C4 and C6 positions. However, this remains a significant synthetic challenge.

Electrophilic Aromatic Fluorination of Bromodimethylbenzenes

Electrophilic aromatic fluorination is a primary method for introducing a fluorine atom onto an aromatic ring. This process involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source to create organofluorine compounds. wikipedia.org While elemental fluorine is highly reactive, modern synthetic chemistry largely employs reagents with a nitrogen-fluorine (N-F) bond, which are generally more stable, safer, and more economical. wikipedia.org

The synthesis of this compound via this method would typically start with 1-bromo-3,5-dimethylbenzene. The bromine atom and the two methyl groups on the benzene ring direct the incoming electrophile (the fluorine). The key to this reaction is the selection of an appropriate electrophilic fluorinating agent. These N-F reagents are designed to have electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, making it electrophilic. wikipedia.org Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring of the bromodimethylbenzene attacks the electrophilic fluorine atom. masterorganicchemistry.com A carbocation intermediate is formed, which then loses a proton to restore the aromaticity of the ring, resulting in the final product. masterorganicchemistry.com

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | An effective and commonly used N-fluorosulfonimide. wikipedia.org |

| N-fluoro-o-benzenedisulfonimide | NFOBS | A stable and effective fluorinating agent. wikipedia.org |

Sandmeyer-Type Reactions and Diazotization Strategies

Diazotization of aromatic amines followed by substitution is a cornerstone of aromatic chemistry, providing versatile routes to various functionalized benzenes.

Introduction of Bromine via Diazonium Salts

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, utilizing copper(I) salts as catalysts. wikipedia.org This reaction is a type of radical-nucleophilic aromatic substitution. wikipedia.org To synthesize this compound using this approach, the starting material would be 2-fluoro-3,5-dimethylaniline.

The process begins with the diazotization of the primary aromatic amine. The amine is treated with a nitrous acid source (commonly sodium nitrite, NaNO₂) in the presence of a strong acid (like hydrobromic acid, HBr) at low temperatures (typically <10°C) to form the corresponding diazonium salt. google.comgoogle.com

Following diazotization, the diazonium salt is reacted with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) catalyst facilitates a one-electron transfer, initiating the substitution of the diazo group with a bromide ion and leading to the formation of this compound with the loss of nitrogen gas. wikipedia.org

Introduction of Fluorine via Schiemann-Type Reactions

The Balz-Schiemann reaction provides a classic route for transforming a primary aromatic amine into an aryl fluoride. wikipedia.org This reaction proceeds through a diazonium tetrafluoroborate intermediate. wikipedia.org To synthesize this compound, one would start with 2-bromo-4,6-dimethylaniline.

The synthesis involves two main steps:

Diazotization and Precipitation : The starting aniline is treated with nitrous acid (from NaNO₂ and a strong acid) to form the diazonium salt. Subsequently, an aqueous solution of tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate (NaBF₄) is added. researchgate.net This causes the precipitation of the relatively insoluble diazonium tetrafluoroborate salt. researchgate.netorgsyn.org

Thermal Decomposition : The isolated and dried diazonium tetrafluoroborate salt is then heated. nih.gov Thermal decomposition of the salt yields the desired aryl fluoride (this compound), along with nitrogen gas and boron trifluoride as byproducts. wikipedia.orgnih.gov

Unlike the copper-catalyzed Sandmeyer reaction, the Balz-Schiemann reaction is typically performed without a metal catalyst and is believed to proceed through the formation of an aryl cation intermediate. wikipedia.org Innovations to this method include the use of other counterions like hexafluorophosphates (PF₆⁻) which can sometimes improve yields. wikipedia.org

Cross-Coupling Reactions for Aryl Halide Synthesis

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecules. researchgate.net While not a direct method for the primary synthesis of this compound, these reactions are crucial for the synthesis of its precursors or for its subsequent functionalization. For instance, a precursor like 1-bromo-3,5-dimethylbenzene has been used in palladium-catalyzed C-O coupling reactions. sigmaaldrich.com

These reactions typically involve an oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (like a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. The synthesis of complex aryl halides can be achieved by coupling simpler, functionalized building blocks using these methods.

Gold-Catalyzed Annulation Reactions

Homogeneous gold catalysis has become a significant area of research, primarily for the electrophilic activation of carbon-carbon multiple bonds like alkynes. nih.gov While traditional cross-coupling involving oxidative addition of aryl halides is challenging for gold due to its high redox potential, recent advancements are changing this perception. researchgate.netresearchgate.net

Gold-catalyzed reactions, such as the annulation of diynes, can generate extended π-systems and complex aromatic structures. nih.gov Some modern methods have developed Au(I)/Au(III) catalytic cycles that can perform cross-coupling with aryl halides, although this is less common than with palladium. researchgate.net Gold-catalyzed annulation reactions typically involve the formation of quinoline or indenophenalene derivatives from starting materials like terminal arylynes or dialkynylnaphthalenes. nih.govsemanticscholar.org These strategies could potentially be adapted for the construction of highly substituted benzene rings, including those found in complex aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of electron-withdrawing groups. This mechanism is distinct from electrophilic aromatic substitution and proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comdiva-portal.org

SNAr on Activated Halobenzene Precursors

The synthesis of this compound via an SNAr reaction would necessitate a precursor where the benzene ring is "activated" toward nucleophilic attack. This activation is achieved by placing strong electron-withdrawing groups (EWGs) at positions ortho and/or para to a suitable leaving group. wikipedia.orglibretexts.org For the introduction of the fluorine atom, a plausible synthetic route could start from a precursor like 1,2-dibromo-3,5-dimethyl-4-nitrobenzene. In this hypothetical scenario, the nitro group powerfully activates the ring, making the carbon atoms attached to the bromine atoms susceptible to nucleophilic attack.

The reaction would proceed by the attack of a fluoride ion source (e.g., KF) on the carbon at position 2. The rate-determining step is the formation of the resonance-stabilized Meisenheimer complex. core.ac.uknih.gov Subsequently, the bromide ion at the C-2 position is eliminated, restoring the aromaticity of the ring and yielding the desired fluorinated product. The industrial variant of this type of reaction is the Halex (halogen exchange) process, which typically uses inexpensive inorganic fluorides like spray-dried KF at high temperatures. nih.govdovepress.com

Table 1: Hypothetical SNAr Fluorination of an Activated Precursor

| Starting Material | Reagent | Conditions | Product |

| 1,2-Dibromo-3,5-dimethyl-4-nitrobenzene | Potassium Fluoride (KF) | High-boiling polar aprotic solvent (e.g., DMF, DMSO), High Temperature | 1-Bromo-2-fluoro-3,5-dimethyl-4-nitrobenzene |

This table represents a hypothetical reaction based on established SNAr principles.

Role of Activating and Deactivating Groups in SNAr

In the context of Nucleophilic Aromatic Substitution, the roles of activating and deactivating groups are inverted compared to electrophilic aromatic substitution.

Activating Groups (for SNAr): These are electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring, making it more electrophilic and stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org Examples include nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups. Halogens also act as activators through their inductive electron-withdrawing effect. masterorganicchemistry.com

Deactivating Groups (for SNAr): These are electron-donating groups (EDGs) that increase the electron density of the ring, making it less receptive to nucleophilic attack and destabilizing the anionic intermediate. quora.com Alkyl groups, such as the two methyl groups in the target molecule, are examples of deactivating groups for SNAr. chemistrysteps.com

In a potential SNAr synthesis of this compound, the substituents on the ring play competing roles. The bromine atom would act as both a leaving group and an inductively activating group. The two methyl groups, however, would be deactivating. Therefore, for an SNAr reaction to be feasible, the presence of one or more strong EWGs on the precursor molecule would be essential to overcome the deactivating effect of the methyl groups. libretexts.org The placement of these EWGs is crucial; they must be ortho or para to the leaving group to effectively stabilize the intermediate through resonance. masterorganicchemistry.com

Benzyne (B1209423) Intermediates in Fluorination Reactions

An alternative pathway for nucleophilic aromatic substitution, particularly on unactivated aryl halides, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. libretexts.org This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂).

A hypothetical synthesis of the target compound could start with 1,2-dibromo-3,5-dimethylbenzene. The strong base would abstract a proton from a carbon adjacent to one of the bromine atoms (C-6), followed by the elimination of the bromide ion from C-1 to form a 4,6-dimethyl-3-bromobenzyne intermediate. This benzyne intermediate possesses a strained triple bond within the aromatic ring.

The subsequent step is the nucleophilic addition of a fluoride source. This addition can occur at either end of the benzyne triple bond. In this symmetrical intermediate, attack at C-2 would yield this compound, while attack at C-1 would lead to 2-bromo-1-fluoro-3,5-dimethylbenzene. Therefore, such reactions often result in a mixture of regioisomers, which can be a significant synthetic challenge. libretexts.org

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of substituted aromatic rings. uwindsor.ca The method relies on a Directed Metalation Group (DMG) which coordinates to a strong organolithium base (like n-butyllithium or s-butyllithium) and directs the deprotonation of the nearest (ortho) C-H bond. This generates a stabilized aryllithium intermediate that can then be quenched with an electrophile to introduce a new substituent with high precision. wikipedia.org

To synthesize this compound using this strategy, one could start with a precursor containing a potent DMG. For example, starting with 2-fluoro-3,5-dimethylphenol, the hydroxyl group can be converted into a more powerful DMG, such as a diethylcarbamate group (-OCONEt₂).

The synthetic sequence would be:

Protection/Activation: Reaction of 2-fluoro-3,5-dimethylphenol with diethylcarbamoyl chloride to form the O-aryl carbamate.

Directed Ortho Metalation: Treatment of the carbamate with a strong base like s-butyllithium in THF at low temperatures (-78 °C). The carbamate group directs the lithiation specifically to the C-6 position, which is ortho to the DMG.

Electrophilic Quench: The resulting aryllithium intermediate is then reacted with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or molecular bromine (Br₂), to install the bromine atom at the desired position.

Deprotection (if necessary): The carbamate group can be hydrolyzed to revert to the hydroxyl group or removed under specific conditions.

This methodology offers excellent control over regioselectivity, which is often a challenge in classical electrophilic aromatic substitution.

Multicomponent Reactions and Cascade Sequences for Polysubstituted Benzenes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for building complex molecular architectures like polysubstituted benzenes.

While a specific MCR for the direct synthesis of this compound is not prominently reported, the general approach allows for the construction of highly substituted aromatic rings from simple, acyclic precursors. For instance, novel one-pot multi-component cyclization reactions have been developed that can produce polysubstituted benzene derivatives from starting materials like α-bromoacetates, malononitrile, and aromatic aldehydes. Such strategies could potentially be adapted by carefully selecting fluorinated and brominated building blocks to construct the target molecule in a convergent and efficient manner.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly important in the synthesis of halogenated aromatic compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of SNAr, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields. researchgate.net The amination of fluorobenzenes, a related SNAr reaction, has been shown to proceed efficiently under microwave irradiation in N-methylpyrrolidinone (NMP) without the need for a strong base or catalyst. researchgate.net This suggests that a microwave-assisted Halex reaction could be a viable green route for the fluorination step.

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste, reduces costs, and simplifies purification. cmu.edu Solvent-free methods have been developed for the halogenation of aromatic compounds. nih.gov For example, the palladium-catalyzed reaction of anilides with CuCl₂ can yield ortho-chlorinated products without any solvent. nih.gov Similarly, solid-state reactions, sometimes facilitated by ball milling (mechanochemistry), represent an environmentally benign alternative to traditional solution-phase synthesis. researchgate.net A potential green synthesis of this compound could involve a solvent-free bromination or a solid-state SNAr fluorination.

Table 2: Comparison of Conventional vs. Green Chemistry Approaches (Hypothetical)

| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method |

| SNAr Fluorination | High-boiling toxic solvents (DMF, DMSO), long reaction times (hours) | Microwave irradiation in a greener solvent (e.g., NMP) or solvent-free conditions | Reduced reaction time, lower energy consumption, less solvent waste. researchgate.netresearchgate.net |

| Bromination | Use of chlorinated solvents (e.g., CCl₄), stoichiometric reagents | Catalytic bromination, solvent-free conditions, mechanochemistry | Avoids toxic solvents, higher atom economy, reduced waste. nih.govresearchgate.net |

These green approaches offer more sustainable and efficient pathways for the synthesis of complex molecules like this compound.

Solvent-Free and Microwave-Assisted Syntheses

The combination of solvent-free conditions and microwave irradiation represents a powerful approach to green chemistry, often leading to dramatically reduced reaction times, increased yields, and simplified purification processes. For the synthesis of this compound, this methodology would typically involve the direct bromination of 1-fluoro-3,5-dimethylbenzene.

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized heating can accelerate reaction rates far beyond those of conventional heating methods. In a solvent-free setting, the reactants themselves absorb the microwave energy, further enhancing the efficiency of the process.

A potential microwave-assisted, solvent-free approach for the synthesis of this compound could employ N-bromosuccinimide (NBS) as the brominating agent. The reaction would likely be carried out by mixing 1-fluoro-3,5-dimethylbenzene with a stoichiometric amount of NBS, possibly with a catalytic amount of a solid acid or a radical initiator, and subjecting the mixture to microwave irradiation.

Table 1: Postulated Reaction Parameters for Microwave-Assisted Solvent-Free Synthesis

| Parameter | Projected Value |

| Starting Material | 1-Fluoro-3,5-dimethylbenzene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Catalyst | (Optional) Solid acid (e.g., Zeolite) or Radical Initiator |

| Solvent | None |

| Microwave Power | 100-300 W |

| Reaction Time | 5-20 minutes |

| Temperature | 80-150 °C |

The primary advantages of this approach would be the elimination of hazardous organic solvents, a significant reduction in reaction time from hours to minutes, and potentially higher selectivity due to the rapid and controlled heating profile.

Use of Eco-Catalysts and Sustainable Reagents

The development of eco-friendly catalysts and the use of sustainable reagents are central to green chemistry. For the bromination of 1-fluoro-3,5-dimethylbenzene, this involves moving away from traditional Lewis acid catalysts, which are often corrosive and produce significant waste, towards more benign alternatives.

Solid acid catalysts, such as zeolites and montmorillonite clays, offer several advantages. They are generally non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the work-up procedure. These catalysts can facilitate the electrophilic substitution of bromine onto the aromatic ring with high regioselectivity.

In terms of sustainable brominating reagents, alternatives to elemental bromine, which is highly toxic and corrosive, are preferred. N-bromosuccinimide (NBS) is a widely used and safer alternative. Other emerging sustainable options include the in-situ generation of bromine from bromide salts using a green oxidant like hydrogen peroxide, often in the presence of a catalyst.

Table 2: Potential Eco-Catalysts and Sustainable Reagents for Synthesis

| Catalyst/Reagent Type | Example | Role in Synthesis |

| Eco-Catalyst | Zeolite H-BEA | Solid acid catalyst for electrophilic aromatic bromination. |

| Montmorillonite K-10 | Clay-based catalyst, reusable and environmentally friendly. | |

| Sustainable Reagent | N-Bromosuccinimide (NBS) | Solid, safer alternative to liquid bromine. |

| KBr/H₂O₂ | In-situ generation of bromine, with water as the only byproduct. |

The use of these eco-catalysts and sustainable reagents would significantly improve the environmental footprint of the synthesis of this compound by reducing hazardous waste and improving safety.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green synthesis. Reactions are typically performed by grinding or milling solid reactants together, often in the absence of a solvent. This technique can lead to the formation of novel products, enhance reaction rates, and provide access to reaction pathways that are not feasible in solution.

For the synthesis of this compound, a mechanochemical approach would involve the co-milling of solid 1-fluoro-3,5-dimethylbenzene (if solid at the reaction temperature, or adsorbed onto a solid support) with a solid brominating agent like N-bromosuccinimide. The mechanical energy provided by the milling process, for instance in a ball mill, would facilitate the intimate mixing of reactants and provide the activation energy required for the reaction to proceed.

Table 3: Conceptual Parameters for Mechanochemical Synthesis

| Parameter | Projected Condition |

| Starting Material | 1-Fluoro-3,5-dimethylbenzene (adsorbed on silica) |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Milling Equipment | Planetary Ball Mill or Mixer Mill |

| Milling Frequency | 10-30 Hz |

| Reaction Time | 30-90 minutes |

| Solvent | None (or minimal liquid-assisted grinding) |

The key benefits of a mechanochemical approach would be the complete elimination of bulk solvents, reduced energy consumption compared to conventional heating, and the potential for high-throughput screening of reaction conditions. While still an emerging area, mechanochemistry holds considerable promise for the sustainable synthesis of halogenated aromatic compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-bromo-2-fluoro-3,5-dimethylbenzene in solution. By analyzing the chemical environments of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), a complete picture of the molecule's connectivity and substitution pattern can be established.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal the distinct proton environments within the molecule. The aromatic region will show a single resonance for the proton at the C4 position. The two methyl groups at the C3 and C5 positions will also give rise to separate signals.

Due to the molecule's substitution pattern, the proton on the aromatic ring (H-4) would likely appear as a singlet, though minor coupling to the fluorine atom might cause some broadening. The two methyl groups (at C3 and C5) are chemically non-equivalent and are expected to appear as two distinct singlets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H4) | ~ 6.9 - 7.2 | s |

| CH₃ (C3) | ~ 2.3 | s |

| CH₃ (C5) | ~ 2.2 | s |

(Note: These are estimated values and may vary based on solvent and experimental conditions.)

¹³C NMR for Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (C1 and C2) will exhibit characteristic chemical shifts and will be split due to coupling with the fluorine atom. The signals for the methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1-Br | ~ 110 - 115 (d, J_CF) |

| C2-F | ~ 155 - 160 (d, ¹J_CF) |

| C3-CH₃ | ~ 138 - 142 (d, J_CF) |

| C4 | ~ 128 - 132 |

| C5-CH₃ | ~ 135 - 140 (d, J_CF) |

| C6 | ~ 125 - 130 |

| C3-CH₃ | ~ 20 - 24 |

| C5-CH₃ | ~ 18 - 22 |

(Note: Predicted values. 'd' indicates a doublet due to C-F coupling.)

¹⁹F NMR for Fluorine Chemical Shifts and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is influenced by the electronic environment created by the adjacent bromo and methyl substituents. This resonance will likely appear as a multiplet due to coupling with the nearby aromatic proton (H4) and potentially the protons of the methyl group at C3. Proton-decoupling experiments can simplify this to a singlet, confirming the presence of a single fluorine environment. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for identifying fluorinated compounds. thermofisher.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To unequivocally assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily be used to confirm the absence of proton-proton coupling in the aromatic region, as there is only a single aromatic proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

The calculated monoisotopic mass of C₈H₈⁷⁹BrF is 201.97934 Da. nih.gov The fragmentation pattern would likely involve the loss of a bromine atom or a methyl radical as initial steps.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Significance |

|---|---|---|

| 202/204 | [C₈H₈BrF]⁺ | Molecular ion peak (M⁺, M+2), confirming molecular weight and presence of bromine. |

| 187/189 | [C₇H₅BrF]⁺ | Loss of a methyl radical ([M-CH₃]⁺). |

| 123 | [C₈H₈F]⁺ | Loss of a bromine radical ([M-Br]⁺). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-Br and C-F bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2975-2850 | C-H stretch | Methyl (CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1150 | C-F stretch | Aryl-Fluorine |

| 1070-1030 | In-plane C-H bend | Aromatic ring |

| 880-800 | Out-of-plane C-H bend | Substituted benzene (B151609) |

| 650-550 | C-Br stretch | Aryl-Bromine |

(Note: These are typical ranges and the exact positions can vary.)

The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule's specific structure. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, experimentally determined details regarding its solid-state structure, such as crystal system, space group, and precise atomic coordinates, are not publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. Had the data been available, a crystallographic study of this compound would have elucidated several key structural features:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined, confirming the substitution pattern on the benzene ring and revealing any distortions from ideal geometry caused by steric hindrance between the adjacent bromo, fluoro, and methyl groups.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal, would be defined. This, along with the determination of the crystal system (e.g., monoclinic, orthorhombic) and space group, provides a complete description of the crystal's symmetry.

The absence of such data in public repositories like the Cambridge Structural Database (CSD) suggests that either the compound has not yet been successfully crystallized and subjected to X-ray diffraction analysis, or the results of such studies have not been published in the peer-reviewed literature.

While a definitive solid-state structure from X-ray crystallography is not available, computational modeling methods, such as Density Functional Theory (DFT), could be employed to predict the gas-phase geometry and electronic properties of the molecule. However, these theoretical models would still require experimental validation, for which X-ray crystallography would be the gold standard for the solid state.

In lieu of experimental crystallographic data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.

| Crystallographic Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.345 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 932.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.543 |

| R-factor (%) | 4.5 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reaction pathways.

Geometry optimization using DFT would determine the most stable three-dimensional arrangement of atoms in 1-bromo-2-fluoro-3,5-dimethylbenzene by finding the minimum energy structure on the potential energy surface. Such calculations would yield precise bond lengths, bond angles, and dihedral angles. For analogous aromatic systems, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental data where available. researchgate.net

Electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The analysis would also reveal the distribution of these frontier orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Illustrative Data from DFT Geometry Optimization Below is a hypothetical table representing the kind of data a DFT calculation would provide for the optimized geometry of this compound.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| C-C-C (ring) Bond Angle | ~118° - 122° |

| C-C-Br Bond Angle | ~119° |

| C-C-F Bond Angle | ~120° |

Note: These are typical values for similar compounds and are for illustrative purposes only.

DFT calculations are a powerful tool for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. By calculating the energies of the intermediate structures (arenium ions or Wheland intermediates) for substitution at different positions on the aromatic ring, one can predict the most likely product. The position that leads to the most stable intermediate is generally the favored site of reaction. mdpi.com

Computational methods like the RegioSQM approach, which calculates proton affinities for aromatic C-H carbons, have been successful in predicting the regioselectivity of electrophilic aromatic substitution reactions for a wide range of heteroaromatic systems. nih.govrsc.org Application of such a method to this compound would involve calculating the energy change upon protonation at each available carbon atom on the ring. The carbon with the highest proton affinity (most negative protonation energy) would be the predicted site of electrophilic attack. This approach provides a rapid and automated way to screen for reactivity. nih.gov

For this compound, the directing effects of the substituents (bromo, fluoro, and two methyl groups) would be quantitatively evaluated to predict the outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

To fully understand a reaction mechanism, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT would be used to model the entire reaction pathway, including reactants, intermediates, transition states, and products. By calculating the activation energies for different possible pathways, the most favorable mechanism can be determined. This type of analysis provides deep insights into the factors controlling reaction kinetics. rsc.org

Illustrative Reaction Coordinate Data This table illustrates the type of energetic data that would be obtained from a DFT study of a hypothetical reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: The values are hypothetical and serve to illustrate the concept of a reaction energy profile.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While DFT is often used for static properties or single reaction steps, MD allows for the exploration of the conformational landscape and dynamic behavior of a molecule in various environments (e.g., in solution or as a liquid). nih.govsemanticscholar.org

An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for the system. This would allow for the study of:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Transport Properties: Such as diffusion coefficients.

MD simulations are particularly useful for understanding how a molecule interacts with its environment, which is crucial for predicting its behavior in realistic chemical systems. chemrxiv.orgnih.gov Coarse-grained MD models have also been developed to study the behavior of alkyl aromatic hydrocarbons over longer time and length scales. nih.govacs.org

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are employed to study specific molecular phenomena, particularly those involving electronically excited states.

The interaction of this compound with light can lead to electronic excitation and subsequent chemical reactions, such as photodissociation of the carbon-bromine bond. Understanding these processes requires calculations of excited state properties, often using methods like Time-Dependent DFT (TD-DFT) or more sophisticated ab initio methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2). acs.orgnih.gov

Studies on similar molecules like bromobenzene (B47551) and other bromofluorobenzenes have shown that UV excitation typically promotes the molecule to a bound ππ* state. acs.orgresearchgate.netresearchgate.net From this state, the molecule can undergo a non-adiabatic transition to a repulsive πσ* or nσ* state, which leads to the cleavage of the C-Br bond. acs.orgresearchgate.net The presence and position of substituents like fluorine and methyl groups can influence the relative energies of these excited states and, consequently, the rate and efficiency of photodissociation. acs.org Quantum chemical calculations can map out the potential energy surfaces of these excited states to elucidate the precise dissociation mechanism. researchgate.netnih.gov

Structure-Reactivity Relationships Derived from Computational Models

Computational models, particularly those based on quantum chemistry, are invaluable for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. These models allow for the calculation of various electronic and structural descriptors that can predict and rationalize the molecule's behavior in chemical reactions.

The reactivity of substituted benzenes is largely governed by the electronic effects of the substituents, which determine the electron density distribution within the aromatic ring and influence the stability of intermediates in reactions such as electrophilic aromatic substitution. libretexts.org The substituents in this compound—bromo, fluoro, and two methyl groups—exert a combination of inductive and resonance effects.

Inductive Effects: Both fluorine and bromine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. Fluorine has a stronger -I effect than bromine. The methyl groups, being alkyl groups, have an electron-donating inductive effect (+I).

Resonance Effects: The halogen atoms have lone pairs of electrons that can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+R). This effect directs incoming electrophiles to the ortho and para positions. govtpgcdatia.ac.in The methyl groups also contribute to hyperconjugation, which is an electron-donating effect.

Computational models can provide a quantitative picture of these effects by calculating molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies on halogenated aromatic hydrocarbons often employ such descriptors to correlate molecular structure with biological or chemical activity. nih.govresearchgate.net

The following table presents key molecular descriptors that can be calculated using computational methods and their implications for the reactivity of this compound.

| Molecular Descriptor | Definition | Predicted Influence on Reactivity of this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Regions of negative potential are expected to be located on the fluorine and bromine atoms, as well as above and below the plane of the aromatic ring, indicating sites susceptible to electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. | The energy of the HOMO is related to the ionization potential and susceptibility to electrophilic attack. The LUMO energy is related to the electron affinity and susceptibility to nucleophilic attack. The presence of electron-withdrawing halogens is expected to lower the energy of both the HOMO and LUMO compared to benzene (B151609). numberanalytics.com |

| Atomic Charges | Calculated charges on each atom (e.g., Mulliken, NBO) provide insight into the electron distribution. | The carbon atoms ortho and para to the electron-donating methyl groups and the halogens (via the +R effect) are expected to have a higher electron density, making them more susceptible to electrophilic attack. |

Based on the interplay of these effects, computational models can predict the regioselectivity of reactions. For this compound, the directing effects of the substituents would need to be considered collectively. The two methyl groups at positions 3 and 5 strongly activate the ortho and para positions relative to them. The fluorine at position 2 and the bromine at position 1 also direct ortho and para. The combined effect would likely lead to a complex reactivity pattern, which computational models can help to unravel by calculating the activation energies for electrophilic attack at each of the unsubstituted carbon atoms.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is a cornerstone of benzene (B151609) chemistry. In the case of 1-bromo-2-fluoro-3,5-dimethylbenzene, the outcome of such reactions is determined by the cumulative influence of all four substituents.

The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the directing effects of its substituents. The two methyl groups at positions 3 and 5 are activating groups and ortho, para-directors. lumenlearning.comyoutube.com Conversely, the bromine at position 1 and fluorine at position 2 are deactivating groups but are also ortho, para-directors. pressbooks.publibretexts.org

The directing effects of these groups can be either synergistic, reinforcing substitution at a particular position, or competitive, leading to a mixture of products. youtube.com In this molecule, the available positions for substitution are C4 and C6.

Fluorine (at C2): Directs ortho (to C1-Br and C3-CH₃) and para (to C5-CH₃).

Bromine (at C1): Directs ortho (to C2-F and C6) and para (to C4).

Methyl group (at C3): Directs ortho (to C2-F and C4) and para (to C6).

Methyl group (at C5): Directs ortho (to C4 and C6) and para (to C2-F).

Analyzing these directing effects, we can predict the likely sites of electrophilic attack:

Position C4: Is para to the bromine, ortho to the C3-methyl group, and ortho to the C5-methyl group. This position is strongly activated by the two methyl groups.

Position C6: Is ortho to the bromine, para to the C3-methyl group, and ortho to the C5-methyl group. This position is also strongly activated by the two methyl groups.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| Bromo | C1 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C2, C4, C6 |

| Fluoro | C2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para | C1, C3, C5 |

| Methyl | C3 | Activating (Inductive and Hyperconjugation) | Ortho, Para | C2, C4, C6 |

| Methyl | C5 | Activating (Inductive and Hyperconjugation) | Ortho, Para | C4, C6 |

Compared to simple dimethylbenzenes (xylenes), this compound is expected to be less reactive towards electrophilic aromatic substitution. This is due to the presence of the two deactivating halogen substituents, bromine and fluorine. libretexts.orglibretexts.org Alkyl groups, such as the two methyl groups in this compound, are activating and increase the rate of EAS compared to benzene. lumenlearning.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides are generally unreactive towards nucleophilic substitution, but the presence of electron-withdrawing groups can facilitate this type of reaction.

This compound can potentially undergo nucleophilic aromatic substitution through two primary mechanisms: the addition-elimination (SNAr) mechanism and the benzyne (B1209423) (elimination-addition) mechanism.

The addition-elimination mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgmasterorganicchemistry.compressbooks.pub This mechanism is favored when strong electron-withdrawing groups are present on the ring, particularly at positions ortho and para to the leaving group, as they help to stabilize the negative charge of the intermediate. libretexts.org

The benzyne mechanism involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive benzyne intermediate, which is then rapidly attacked by a nucleophile. stackexchange.comstackexchange.com This pathway is common for aryl halides that lack strong activating groups for the SNAr mechanism and are treated with a very strong base. The presence of a halogen ortho to another halogen, as in 1-bromo-2-fluorobenzene (B92463), is known to lead to benzyne formation upon treatment with a strong base or organometallic reagents. stackexchange.comstackexchange.comorgsyn.org Given the 1-bromo-2-fluoro substitution pattern in the target molecule, the formation of a dimethyl-substituted benzyne intermediate is a plausible reaction pathway.

In the context of nucleophilic aromatic substitution, the roles of activating and deactivating groups are reversed compared to electrophilic substitution. Electron-withdrawing groups are considered activating as they stabilize the negatively charged intermediate in the addition-elimination mechanism. masterorganicchemistry.compressbooks.publibretexts.org Conversely, electron-donating groups are deactivating.

For this compound:

Bromine and Fluorine: These halogens are electron-withdrawing through their inductive effect, thus activating the ring towards nucleophilic attack, particularly at the carbon atoms to which they are attached. masterorganicchemistry.com Fluorine is a particularly good activating group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. youtube.com

Methyl Groups: These are electron-donating groups, which decrease the electrophilicity of the aromatic ring and thus deactivate it towards nucleophilic attack. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Effect on SNAr Reactivity |

|---|---|---|---|

| Bromo | C1 | Electron-withdrawing (Inductive) | Activating |

| Fluoro | C2 | Electron-withdrawing (Inductive) | Activating |

| Methyl | C3 | Electron-donating | Deactivating |

| Methyl | C5 | Electron-donating | Deactivating |

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

In these reactions, a transition metal catalyst, typically palladium-based, facilitates the coupling of the aryl bromide with a suitable partner, such as an organoboron compound (Suzuki), an alkene (Heck), or an amine (Buchwald-Hartwig). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The C-Br bond is sufficiently reactive to undergo oxidative addition to the metal center, which is the initial step in the catalytic cycle of many of these reactions. The presence of the other substituents on the ring can influence the reaction rate and efficiency, but generally, aryl bromides are versatile coupling partners. For instance, the Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides. organic-chemistry.org Similarly, the Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.org

C–C Bond Formation (e.g., Suzuki, Heck, Sonogashira, Negishi, Buchwald-Hartwig)

Detailed research findings on the participation of this compound in Suzuki, Heck, Sonogashira, Negishi, or Buchwald-Hartwig cross-coupling reactions are not available in the searched sources. While aryl halides are common substrates for these palladium-catalyzed reactions, specific studies detailing the reactivity, optimal conditions, and yields for this particular fluorinated dimethylated compound were not identified.

C–N and C–O Bond Formation (e.g., Ullmann, Chan-Lam)

Information regarding the use of this compound as a substrate in Ullmann or Chan-Lam coupling reactions to form C-N or C-O bonds is not present in the available search results.

Stereoselective Coupling Reactions

No studies describing stereoselective coupling reactions involving this compound were found.

Directed C–H Bond Functionalization

Transition Metal-Catalyzed C–H Activation

The search did not yield any literature detailing the transition metal-catalyzed C–H activation of this compound, where a directing group facilitates the functionalization of a specific C–H bond.

Regioselectivity in Methyl C-H Functionalization

Specific research on the regioselective functionalization of the methyl C-H bonds of this compound could not be located.

Photochemical Reactions

No information on the photochemical reactivity or reactions of this compound was found in the conducted searches.

Photodissociation Pathways and Radical Intermediates

Upon absorption of ultraviolet (UV) light, this compound is expected to undergo C-Br bond cleavage, a characteristic reaction for bromoaromatic compounds. The photodissociation process is not a simple, single-step event but rather involves multiple electronic excited states and pathways. Drawing parallels from studies on o-, m-, and p-bromofluorobenzene, the dissociation of the C-Br bond can proceed through at least two distinct channels. acs.org

One major pathway involves the initial excitation of the molecule from its ground electronic state (S₀) to the lowest excited singlet state (S₁), which has a (π,π) character. acs.org Following this excitation, the molecule can undergo intersystem crossing (ISC) to a repulsive triplet state, often described as a (π,σ) state localized on the C-Br bond. acs.org This transition from a bound singlet state to a repulsive triplet state leads to the dissociation of the C-Br bond, yielding a 2-fluoro-3,5-dimethylphenyl radical and a bromine atom (Br). acs.org This pathway is often characterized as a slower predissociation channel. researchgate.net

A second, faster dissociation pathway is also plausible, involving direct dissociation from a repulsive triplet state, such as the T₁ state. acs.org This direct dissociation mechanism contributes to the formation of the same radical intermediates but on a much faster timescale. The presence of substituents, such as the fluorine atom and methyl groups, can influence the relative energies and coupling strengths between the involved electronic states, thereby affecting the competition between these dissociation channels. acs.org For instance, the methyl groups are known to enhance the rate of intersystem crossing, which could favor the predissociation pathway. acs.org

The primary radical intermediates formed in these photodissociation processes are the 2-fluoro-3,5-dimethylphenyl radical and a bromine atom. The bromine atom can be formed in either its ground electronic state (²P₃/₂) or its spin-orbit excited state (²P₁/₂). Experimental studies on o-bromofluorobenzene have shown that the quantum yield of the spin-orbit excited Br(²P₁/₂) atom is very low, suggesting weak spin-orbit coupling in the low-lying electronic states. aip.org This indicates that the majority of the bromine atoms produced from the photodissociation of this compound are likely to be in their ground electronic state.

Table 1: Plausible Photodissociation Pathways for this compound

| Pathway | Description | Key Intermediates | Timescale |

| Predissociation | Excitation to S₁(π,π) → Intersystem Crossing (ISC) → Dissociation from T(π,σ) | S₁ state, T(π,σ*) state, 2-fluoro-3,5-dimethylphenyl radical, Br(²P₃/₂) | Slower |

| Direct Dissociation | Direct excitation to and dissociation from a repulsive triplet state (e.g., T₁) | T₁ state, 2-fluoro-3,5-dimethylphenyl radical, Br(²P₃/₂) | Faster |

Energy Transfer and Intersystem Crossing

Energy transfer processes are fundamental to the photodissociation dynamics of this compound. The initial energy deposited into the molecule by the absorption of a UV photon is rapidly redistributed among its electronic and vibrational degrees of freedom.

Intersystem Crossing (ISC) is a critical non-radiative process that facilitates the transition between electronic states of different spin multiplicity, specifically from a singlet state to a triplet state. In the context of the photodissociation of bromoaromatic compounds, ISC is the key step in the predissociation pathway. researchgate.net The efficiency of ISC is influenced by several factors, including the energy gap between the singlet and triplet states and the strength of the spin-orbit coupling. The presence of the "heavy" bromine atom in this compound inherently enhances spin-orbit coupling, which generally promotes intersystem crossing. uni-regensburg.de Furthermore, the methyl substituents on the benzene ring can also increase the rate of ISC. acs.org

The general mechanism can be summarized as:

S₀ + hν → S₁

S₁ → Tₙ

Tₙ → 2-fluoro-3,5-dimethylphenyl radical + Br

Once the molecule is in an excited singlet state (S₁), it can either fluoresce back to the ground state (a minor pathway for bromoaromatics), undergo internal conversion to a lower-lying electronic state of the same spin multiplicity, or undergo intersystem crossing to a triplet state (Tₙ). researchgate.net For many bromoaromatic compounds, the ISC to a dissociative triplet state is a dominant deactivation channel for the initially populated S₁ state, leading to efficient C-Br bond cleavage. researchgate.net Studies on benzene and toluene (B28343) have shown that intersystem crossing is a significant process, with triplet yields being substantial. rsc.org The presence of a bromine atom is expected to make this process even more efficient in this compound.

Table 2: Key Energy Transfer Processes in the Photochemistry of this compound

| Process | Description | Role in Reactivity |

| UV Photon Absorption | Excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). | Initiates all subsequent photochemical events. |

| Internal Conversion (IC) | Non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁). | Rapidly populates the lowest excited singlet state. |

| Intersystem Crossing (ISC) | Non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). | A crucial step in the predissociation pathway, leading to the population of dissociative triplet states. |

| Vibrational Relaxation | Dissipation of excess vibrational energy to the surrounding environment or redistribution within the molecule. | Competes with dissociation and influences the energy of the resulting fragments. |

Applications in Advanced Materials and Chemical Biology

Role as a Synthetic Intermediate

As a functionalized aromatic compound, 1-bromo-2-fluoro-3,5-dimethylbenzene serves as a valuable building block in organic synthesis. The presence of a bromine atom provides a reactive site for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the fluorine and dimethyl substituents influence the electronic properties and steric configuration of the molecule and its derivatives.

While direct, large-scale synthesis of complex Polycyclic Aromatic Hydrocarbons (PAHs) from this compound is not extensively documented, its structure is well-suited for this purpose. Bromo-aromatic compounds are standard precursors in synthetic routes to PAHs. A key reaction pathway involves the generation of a highly reactive aryne intermediate. For instance, related ortho-halobenzene compounds like 1-bromo-2-fluorobenzene (B92463) can be treated with strong bases or metals to form benzyne (B1209423). stackexchange.com This benzyne intermediate can then undergo dimerization or trimerization to yield PAHs such as biphenylene (B1199973) and triphenylene. stackexchange.com

By analogy, this compound could be used to generate a dimethyl-substituted benzyne. This intermediate could then be trapped or allowed to self-condense, leading to the formation of complex, functionalized PAHs. The methyl and fluoro groups would remain on the core structure, tuning the electronic and physical properties of the resulting PAH, which is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

This compound is an archetypal building block for constructing more elaborate molecular scaffolds that retain halogen atoms. Such building blocks are categorized as valuable fluorinated and brominated organic intermediates. bldpharm.com The bromine atom serves as a versatile "handle" for modification, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions allow for the precise attachment of other molecular fragments at the bromine position while leaving the rest of the scaffold, including the fluorine atom, intact.

This capability is critical for systematically building a library of related compounds where the core structure (the fluoro-dimethylbenzene part) is constant, but the substituent at the original bromine position is varied. The resulting fluoro- and bromo-containing scaffolds are sought after in materials science and medicinal chemistry for the unique properties conferred by the halogen atoms, such as altered lipophilicity, metabolic stability, and binding interactions.

Applications in Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, small molecule building blocks with diverse functional groups are essential for creating novel bioactive compounds. The distinct chemical features of this compound make it a valuable starting point for medicinal chemists.

The primary use of this compound in this context is as a foundational fragment for synthesizing larger, more complex molecules with potential therapeutic activity. The design strategy typically involves two key aspects of its structure:

The Bromine Atom: This is the primary site for synthetic elaboration. Using cross-coupling chemistry, medicinal chemists can attach various other cyclic or acyclic groups to the benzene (B151609) ring. This process is fundamental to exploring the "chemical space" around the fluoro-dimethylphenyl core to identify structures that can bind effectively to a biological target, such as a protein or enzyme.

The Fluoro- and Dimethyl-phenyl Core: The fluorine atom and methyl groups are considered "spectator" groups during the initial synthesis but play a crucial role in the properties of the final molecule. Fluorine is known to enhance metabolic stability by blocking sites susceptible to oxidation and can improve binding affinity to protein targets through favorable electrostatic interactions. The methyl groups increase lipophilicity, which can influence the molecule's ability to cross cell membranes.

By combining these features, this building block can be incorporated into the synthesis of a wide range of potential drug candidates targeting various diseases.

There is no specific research available that directly details the influence of this compound on cytochrome P450 (CYP450) enzymes. However, the metabolism of halogenated aromatic compounds by this enzyme superfamily is a well-established area of study. Generally, such compounds can act as substrates or inhibitors of CYP450 enzymes.

Direct evidence of this compound modulating specific cellular pathways is not present in scientific literature. As a relatively simple building block, it is unlikely to possess the complex three-dimensional structure required for the high-specificity binding to biological macromolecules (like kinases, receptors, or ion channels) that is necessary to potently modulate a cellular pathway.

Instead, its role is indirect. This compound serves as a starting material for the synthesis of more complex molecules designed to interact with such targets. For a molecule to modulate a cellular pathway, it must first engage with a key component of that pathway. The synthetic utility of this compound allows chemists to build molecules with the necessary complexity and functionality to achieve this targeted interaction, thereby creating novel candidates for therapeutic intervention.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| CAS Number | 344-16-1 |

| Appearance | Liquid (at standard conditions) |

| Density | 1.4 g/cm³ |

| Boiling Point | 207.0 °C at 760 mmHg |

| LogP | 3.88 |

Data sourced from publicly available chemical databases.

Applications in Agrochemical Research

Synthesis of Herbicides and Pesticides

In the synthesis of agrochemicals, this compound serves as a foundational building block. The presence of both bromine and fluorine atoms allows for selective chemical transformations. For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) to build larger, more complex molecular architectures. Simultaneously, the fluorine atom often enhances the metabolic stability and lipophilicity of the final product, which can lead to improved efficacy and bioavailability of an active agrochemical ingredient.

While the compound is positioned as a key intermediate for the synthesis of pesticides and other fine chemicals, specific, publicly documented pathways detailing its direct incorporation into commercialized herbicides or pesticides are not extensively detailed in readily available literature. lookchem.com Its utility is primarily inferred from the established importance of polysubstituted fluoroaromatic compounds in the development of new agrochemical agents. The compound's structure is suitable for creating analogues of existing pesticides or for use in discovery chemistry to identify new herbicidal and pesticidal scaffolds.

Material Science Applications

In the realm of material science, halogenated benzene derivatives are fundamental for creating novel materials with tailored properties. The electronic and steric characteristics imparted by the bromine and fluorine substituents in this compound make it a compound of interest for the synthesis of specialized organic materials.

Development of Functional Polymers and Optoelectronic Materials

This compound can serve as a monomer or a precursor to monomers used in the synthesis of functional polymers. The bromo-functional group is particularly useful for polymerization reactions, including various forms of cross-coupling polymerization, which can yield high-performance polymers with specific thermal, mechanical, and electronic properties.

Fluorinated aromatic molecules are studied for their potential applications in areas like liquid crystals and organic electronics. The introduction of fluorine can influence key properties such as thermal stability, solubility, and the electronic energy levels (HOMO/LUMO) of organic materials, which is critical for their performance in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Although the potential for this compound in these applications is clear from a chemical structure standpoint, detailed research findings specifying its direct use in the synthesis of particular functional polymers or its integration into specific optoelectronic materials are not widely reported in the surveyed scientific literature. Its role is primarily that of a versatile building block available for the development of such advanced materials.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 344-16-1 |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| Synonyms | 6-Bromo-1-fluoro-2,4-dimethylbenzene, 5-Bromo-4-fluoro-m-xylene |

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Syntheses

A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally benign. For compounds like 1-Bromo-2-fluoro-3,5-dimethylbenzene, future research will increasingly focus on green chemistry principles to minimize waste and improve resource efficiency.

Key areas of research will include:

Catalytic Dehydrogenation and Aromatization: Exploring catalytic methods to construct the aromatic ring from acyclic precursors, which can be highly atom-economical. rsc.org

Organocatalytic Benzannulation: Utilizing organocatalysts to build the polysubstituted benzene (B151609) ring, avoiding the need for metal catalysts and often proceeding under milder conditions. rsc.org

Solvent-Free and Alternative Solvent Reactions: Moving away from hazardous organic solvents towards solvent-free conditions or greener alternatives like water or ionic liquids can significantly reduce the environmental impact of synthesis. mdpi.comnih.gov Microwave-assisted and mechanochemical syntheses are promising solvent-free approaches that can also reduce reaction times and energy consumption. mdpi.com

Streamlining Synthetic Steps: Reducing the number of synthetic steps by avoiding unnecessary derivatization and the use of protecting groups is a core principle of green synthesis that directly improves atom economy. mdpi.com

By embracing these sustainable and atom-economical strategies, the synthesis of this compound and its derivatives can become more efficient and environmentally responsible. rsc.org

Exploration of Novel Catalytic Systems for C-X and C-H Functionalization

The bromine and fluorine atoms (C-X bonds) and the available carbon-hydrogen (C-H) bonds on the ring of this compound are prime targets for chemical modification. Future research will heavily invest in discovering and optimizing novel catalytic systems to selectively functionalize these positions, enabling the creation of a diverse array of complex molecules.

The C-Br bond is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. While palladium-based catalysts have been the workhorses in this area, research is expanding to include more earth-abundant and cost-effective metals like nickel, copper, and iron. mdpi.com These newer catalytic systems offer the potential for unique reactivity and can operate under more sustainable conditions. mdpi.com

A significant frontier is the activation of the C-F bond. Historically considered unreactive due to its high bond strength, recent advances have demonstrated that C-F bonds can be catalytically activated and functionalized. digitellinc.com Research in this area is focused on: